molecular formula C6H3BClF4K B7768165 potassium;(3-chloro-4-fluorophenyl)-trifluoroboranuide

potassium;(3-chloro-4-fluorophenyl)-trifluoroboranuide

Cat. No.: B7768165
M. Wt: 236.44 g/mol
InChI Key: YIBSBTTVMHWMNU-UHFFFAOYSA-N
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Description

Potassium;(3-chloro-4-fluorophenyl)-trifluoroboranuide is a chemical compound with the molecular formula C₆H₃BClF₄K. It is commonly used in various research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;(3-chloro-4-fluorophenyl)-trifluoroboranuide typically involves the reaction of 3-chloro-4-fluorophenylboronic acid with potassium fluoride and a trifluoroborane source. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

3-chloro-4-fluorophenylboronic acid+potassium fluoride+trifluoroboraneThis compound\text{3-chloro-4-fluorophenylboronic acid} + \text{potassium fluoride} + \text{trifluoroborane} \rightarrow \text{this compound} 3-chloro-4-fluorophenylboronic acid+potassium fluoride+trifluoroborane→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Potassium;(3-chloro-4-fluorophenyl)-trifluoroboranuide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides are used in the presence of a base.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

Potassium;(3-chloro-4-fluorophenyl)-trifluoroboranuide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of potassium;(3-chloro-4-fluorophenyl)-trifluoroboranuide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Potassium;(3-chloro-4-fluorophenyl)-boronic acid
  • Potassium;(3-chloro-4-fluorophenyl)-difluoroboranuide
  • Potassium;(3-chloro-4-fluorophenyl)-tetrafluoroboranuide

Uniqueness

Potassium;(3-chloro-4-fluorophenyl)-trifluoroboranuide is unique due to its trifluoroborate group, which provides enhanced stability and reactivity compared to other boronic acid derivatives. This makes it particularly useful in cross-coupling reactions and other synthetic applications.

Properties

IUPAC Name

potassium;(3-chloro-4-fluorophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BClF4.K/c8-5-3-4(7(10,11)12)1-2-6(5)9;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBSBTTVMHWMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)F)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC(=C(C=C1)F)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BClF4K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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